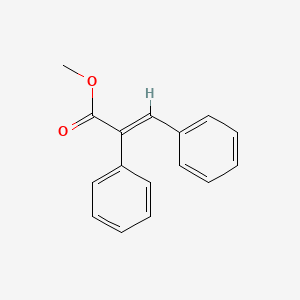
methyl (E)-2,3-diphenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Phenylcinnamic acid methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a phenyl group attached to the cinnamic acid structure, with a methyl ester functional group. This compound is known for its off-white crystalline appearance and has a molecular formula of C16H14O2 .
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Phenylcinnamic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of alpha-Phenylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Another method involves the transesterification of alpha-Phenylcinnamic acid with methyl acetate in the presence of a base catalyst like sodium methoxide . This reaction also requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (E)-2,3-diphenylprop-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Alpha-Phenylcinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alpha-Phenylcinnamic acid or benzophenone derivatives.
Reduction: Formation of alpha-Phenylcinnamic alcohol.
Substitution: Formation of brominated or nitrated derivatives of methyl (E)-2,3-diphenylprop-2-enoate.
科学研究应用
Alpha-Phenylcinnamic acid methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl (E)-2,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties . Additionally, its structure allows it to interact with cellular membranes, affecting membrane stability and function .
相似化合物的比较
Alpha-Phenylcinnamic acid methyl ester can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: Lacks the phenyl group and methyl ester functional group.
Cinnamyl alcohol: Contains an alcohol group instead of an ester.
Cinnamaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
The presence of both the phenyl group and the methyl ester functional group in methyl (E)-2,3-diphenylprop-2-enoate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Conclusion
Alpha-Phenylcinnamic acid methyl ester is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it valuable for synthetic chemistry, biological studies, and industrial applications
属性
CAS 编号 |
32892-18-5 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
methyl (E)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+ |
InChI 键 |
UPPQALKIAPIOGN-NTCAYCPXSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
手性 SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1E)-{[(4-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B1655090.png)
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B1655091.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride](/img/structure/B1655092.png)
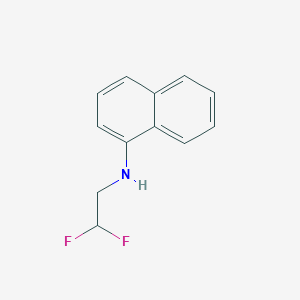
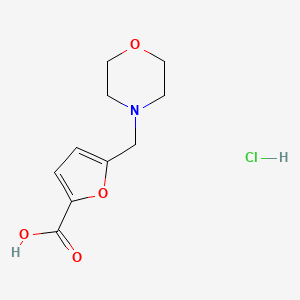
![O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride](/img/structure/B1655097.png)
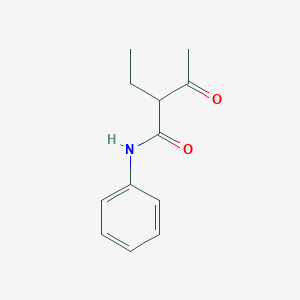
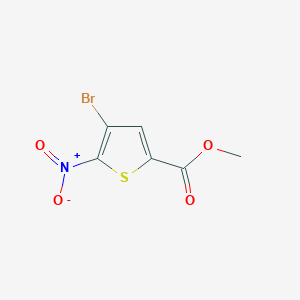
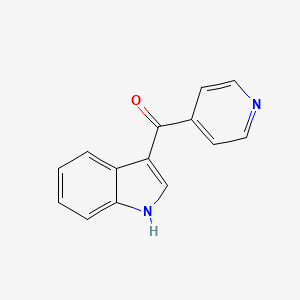
![4-{[2-(Methoxycarbonyl)phenoxy]carbonyl}-1-methylpyridin-1-ium iodide](/img/structure/B1655106.png)

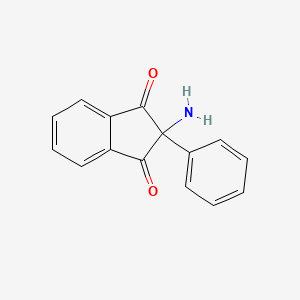
![(2-fluorophenyl) N-[6-[(2-fluorophenoxy)carbonylamino]hexyl]carbamate](/img/structure/B1655110.png)

